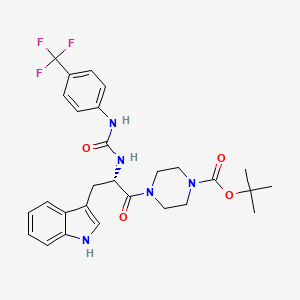

GRPR antagonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H32F3N5O4 |

|---|---|

Molecular Weight |

559.6 g/mol |

IUPAC Name |

tert-butyl 4-[(2S)-3-(1H-indol-3-yl)-2-[[4-(trifluoromethyl)phenyl]carbamoylamino]propanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C28H32F3N5O4/c1-27(2,3)40-26(39)36-14-12-35(13-15-36)24(37)23(16-18-17-32-22-7-5-4-6-21(18)22)34-25(38)33-20-10-8-19(9-11-20)28(29,30)31/h4-11,17,23,32H,12-16H2,1-3H3,(H2,33,34,38)/t23-/m0/s1 |

InChI Key |

WTVXQEPXYFGAJP-QHCPKHFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of GRPR Antagonists in Breast Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a significant percentage of breast cancers, has emerged as a promising therapeutic target. Its activation by its ligand, gastrin-releasing peptide (GRP), promotes tumor growth, proliferation, and migration. Consequently, the development of GRPR antagonists has become a focal point in oncology research. This technical guide provides an in-depth overview of the role of GRPR antagonists, with a particular focus on the potent second-generation antagonist, RC-3940-II, in modulating breast cancer cell signaling. We will delve into the molecular mechanisms of action, present quantitative data from key preclinical studies, provide detailed experimental protocols for assessing antagonist efficacy, and visualize the intricate signaling pathways involved.

Introduction: The GRPR Axis in Breast Cancer

Gastrin-releasing peptide (GRP) and its receptor (GRPR) are implicated in the progression of various malignancies, including breast cancer.[1] The binding of GRP to GRPR initiates a cascade of intracellular signaling events that drive tumorigenesis.[2] Notably, GRPR expression is frequently correlated with estrogen receptor (ER)-positive breast cancers.[3][4] GRPR antagonists function by competitively binding to the receptor, thereby blocking the downstream signaling pathways initiated by GRP. This targeted approach offers a promising strategy to inhibit tumor growth and progression. Several peptide and non-peptide antagonists have been developed, with RC-3095 and the more potent RC-3940-II being extensively studied in preclinical breast cancer models.

Mechanism of Action of GRPR Antagonists

GRPR antagonists exert their anti-cancer effects through a multi-pronged mechanism that involves the disruption of key signaling pathways crucial for cancer cell survival and proliferation.

Downregulation of ErbB/HER Family Receptors

A primary mechanism of action for GRPR antagonists is the downregulation of the ErbB/HER family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/neu). Overexpression of HER2 is a known driver in a significant subset of breast cancers. Treatment with GRPR antagonists, such as RC-3095 and RC-3940-II, has been shown to substantially reduce the protein and mRNA levels of these receptors in breast cancer xenografts. This heterologous downregulation of EGFRs is a key contributor to the tumor growth inhibition observed with these antagonists.

Inhibition of Pro-angiogenic Factors

Tumor growth is critically dependent on angiogenesis, the formation of new blood vessels. GRPR antagonists have demonstrated anti-angiogenic properties by inhibiting the expression and secretion of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Insulin-like Growth Factor II (IGF-II). This leads to a decrease in tumor vessel density and a reduction in the activity of matrix metalloproteinases (MMPs), such as MMP-9, which are involved in extracellular matrix remodeling during angiogenesis.

Modulation of Oncogenic Transcription Factors

The signaling cascades initiated by GRPR activation converge on nuclear transcription factors that regulate genes involved in cell proliferation and survival. GRPR antagonists have been shown to decrease the expression of the oncogenes c-jun and c-fos. These transcription factors are downstream effectors of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling route for cell growth.

Interference with PI3K/MAPK Signaling

The Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to cell survival and proliferation. GRPR antagonists inhibit the activation of both of these critical pathways, leading to reduced cancer cell growth and the induction of apoptosis (programmed cell death).

Quantitative Data on the Efficacy of GRPR Antagonists

Preclinical studies utilizing human breast cancer xenografts in nude mice have provided significant quantitative data on the efficacy of GRPR antagonists. The following tables summarize key findings from studies on the estrogen-independent MDA-MB-435 and MDA-MB-231 breast cancer cell lines.

| Antagonist | Dose | Treatment Duration | Cell Line | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |

| RC-3095 | 20 µ g/day | 42 days | MDA-MB-435 | 40% (P < 0.01) | 44% | |

| RC-3940-II | 10 µ g/day | 42 days | MDA-MB-435 | 65% (P < 0.01) | 53% | |

| RC-3095 | 10 µg, twice daily | 5 weeks | MDA-MB-231 | 57.7% | - | |

| RC-3940-II | 10 µg, twice daily | 5 weeks | MDA-MB-231 | 72.4% | - |

Table 1: Effect of GRPR Antagonists on Tumor Growth in Nude Mice

| Antagonist | Cell Line | EGFR Protein Reduction (%) | HER-2 Protein Reduction (%) | HER-3 Protein Reduction (%) | HER-4 Protein Reduction (%) | Reference |

| RC-3095 | MDA-MB-435 | Insignificant | 41% (P < 0.005) | 60% (P < 0.005) | Insignificant Increase | |

| RC-3940-II | MDA-MB-435 | 26% (P < 0.05) | 78% (P < 0.05) | 70% (P < 0.005) | 28% (P < 0.05) |

Table 2: Effect of GRPR Antagonists on ErbB/HER Family Protein Expression in MDA-MB-435 Xenografts

| Antagonist | Cell Line | MMP-9 Activity Reduction (%) | Tumor Vessel Density Reduction (%) | Reference |

| RC-3095 | MDA-MB-435 | 33-46% | ~37% | |

| RC-3940-II | MDA-MB-435 | 33-46% | ~37% |

Table 3: Anti-angiogenic Effects of GRPR Antagonists in MDA-MB-435 Xenografts

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GRPR antagonists and a typical experimental workflow for their evaluation.

Caption: GRPR signaling pathways and points of antagonist inhibition.

Caption: Experimental workflow for evaluating GRPR antagonists.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GRPR antagonists in breast cancer.

Orthotopic Xenograft Model in Nude Mice

This protocol describes the establishment of human breast cancer xenografts in immunodeficient mice to evaluate the in vivo efficacy of GRPR antagonists.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Human breast cancer cells (e.g., MDA-MB-435, MDA-MB-231)

-

Matrigel (Corning)

-

Sterile PBS

-

Trypsin-EDTA

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

GRPR antagonist (e.g., RC-3940-II) dissolved in a suitable vehicle

-

Calipers

Procedure:

-

Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Keep on ice.

-

Tumor Inoculation: Anesthetize the nude mice. Inject 100 µL of the cell suspension into the mammary fat pad.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable and reach a volume of approximately 50-100 mm³, randomize the mice into control and treatment groups.

-

Treatment Administration: Administer the GRPR antagonist (e.g., 10 µg of RC-3940-II) subcutaneously daily or as per the experimental design. The control group receives vehicle injections.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for the specified duration (e.g., 6 weeks). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further ex vivo analysis.

Western Blot Analysis for ErbB/HER2 Expression

This protocol details the detection and quantification of ErbB/HER family proteins in tumor lysates.

Materials:

-

Excised tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (4-12% gradient)

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-HER2, anti-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HER2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of GRPR antagonists on the metabolic activity and viability of breast cancer cells in vitro.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

96-well plates

-

Cell culture medium

-

GRPR antagonist stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the GRPR antagonist. Include a vehicle-only control. Incubate for 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the activity of matrix metalloproteinases, specifically the gelatinases MMP-2 and MMP-9, in tumor tissue.

Materials:

-

Tumor tissue lysates

-

Polyacrylamide gels containing 1 mg/mL gelatin

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Prepare protein lysates from tumor tissue as described for Western blotting, but without boiling or reducing agents.

-

Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the electrophoresis at 4°C.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in developing buffer overnight at 37°C. During this time, the gelatinases will digest the gelatin in the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes, and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

-

Analysis: The molecular weight of the active enzymes can be determined by comparison to protein standards. Densitometry can be used to quantify the activity.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the mRNA expression levels of target genes, such as GRPR and ErbB/HER family members, in breast cancer cells or tissues.

Materials:

-

Total RNA extracted from cells or tumor tissue

-

Reverse transcriptase enzyme

-

Oligo(dT) or random primers

-

dNTPs

-

PCR buffer

-

Taq polymerase

-

Gene-specific primers for GRPR, HER2, etc., and a housekeeping gene (e.g., GAPDH)

-

Thermal cycler

-

Agarose gel electrophoresis system

Procedure:

-

RNA Extraction: Isolate total RNA from samples using a commercially available kit.

-

cDNA Synthesis (Reverse Transcription): Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase, primers, and dNTPs.

-

PCR Amplification: Amplify the target cDNA using gene-specific primers and Taq polymerase in a thermal cycler.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands under UV light after ethidium bromide staining. The intensity of the bands reflects the initial amount of mRNA. For quantitative analysis (qPCR), a fluorescent dye (e.g., SYBR Green) is used, and the amplification is monitored in real-time.

Conclusion and Future Directions

GRPR antagonists, particularly potent second-generation compounds like RC-3940-II, represent a promising therapeutic strategy for breast cancer, especially in ER-positive subtypes. Their ability to inhibit tumor growth through multiple mechanisms, including the downregulation of key growth factor receptors like HER2 and the suppression of angiogenesis, underscores their potential in clinical applications. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these targeted therapies. Future research should focus on combination therapies, pairing GRPR antagonists with existing treatments like chemotherapy or HER2-targeted therapies, to potentially achieve synergistic anti-tumor effects and overcome treatment resistance. Furthermore, the development of radiolabeled GRPR antagonists for theranostic applications—combining diagnosis and therapy—is a rapidly advancing field that holds great promise for personalized medicine in breast cancer.

References

- 1. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Gastrin-releasing Peptide Receptor Imaging in Breast Cancer Using the Receptor Antagonist 68Ga-RM2 And PET [thno.org]

The Advent of Novel GRPR Antagonists: A Technical Guide to Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of cancers including prostate, breast, and lung, has emerged as a promising target for diagnostic imaging and targeted radionuclide therapy. The shift from agonist to antagonist-based targeting strategies has marked a significant advancement in the field, offering improved pharmacokinetic profiles and enhanced tumor-to-background ratios. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel GRPR antagonists, presenting key data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding with its ligand, such as gastrin-releasing peptide (GRP), activates the phospholipase C (PLC) signaling pathway.[1][2] This activation leads to a cascade of downstream events that influence various cellular processes. In some contexts, GRPR signaling can also involve the activation of the NF-κB pathway.[3] Antagonists function by binding to GRPR and preventing the initiation of this signaling cascade.

Synthesis of Novel GRPR Antagonists

The synthesis of peptide-based GRPR antagonists is predominantly carried out using solid-phase peptide synthesis (SPPS) with standard Fmoc chemistry.[4][5] This methodology allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

A common backbone for many potent GRPR antagonists is derived from a truncated bombesin sequence, such as [D-Phe⁶,Sta¹³,Leu¹⁴]bombesin(6-14). Modifications to this core sequence, including the incorporation of non-natural amino acids like Statine (Sta) and the use of different chelators for radiolabeling, are key strategies to improve binding affinity, metabolic stability, and pharmacokinetic properties.

Experimental Workflow for Synthesis and Radiolabeling

Quantitative Data on Novel GRPR Antagonists

The binding affinity of novel GRPR antagonists is a critical parameter for their selection as potential clinical candidates. This is typically determined through in vitro competitive binding assays. The following tables summarize key quantitative data for several promising GRPR antagonists.

| Compound | Cell Line | IC50 (nM) | Reference |

| natGa-NOTA-P2-RM26 | PC-3 | 0.91 ± 0.19 | |

| natIn-NOTA-P2-RM26 | PC-3 | 1.24 ± 0.29 | |

| [99mTc]Demobesin 8 (DB8) | PC-3 | 0.26 | |

| AR (D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2) | PC-3 | 2.9 ± 0.6 |

| Compound | Cell Line | KD (pM) | Reference |

| [¹¹¹In]In-NOTA-P2-RM26 | PC-3 | 23 ± 13 | |

| [¹¹¹In]In-AU-RM26-M1 | PC-3 | 500 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel GRPR antagonists. Below are methodologies for key in vitro and in vivo assays.

In Vitro Competitive Binding Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a non-radiolabeled GRPR antagonist.

Materials:

-

GRPR-expressing cells (e.g., PC-3 human prostate carcinoma cells).

-

Radioligand (e.g., ¹²⁵I-[Tyr⁴]BBN).

-

Binding buffer (e.g., HBSS with 1% BSA).

-

Test antagonist at various concentrations.

-

Multi-well plates (e.g., 24-well).

-

Gamma counter.

Procedure:

-

Seed GRPR-expressing cells into multi-well plates and allow them to adhere overnight.

-

Wash the cells with binding buffer.

-

Add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of the test antagonist to the wells.

-

Incubate the plates for a defined period (e.g., 2 hours) at room temperature.

-

Wash the cells to remove unbound radioligand.

-

Lyse the cells (e.g., with 0.1 M NaOH) and collect the lysate.

-

Measure the radioactivity in the lysate using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Uptake and Internalization Assay

Objective: To measure the cellular uptake and internalization of a radiolabeled GRPR antagonist over time.

Materials:

-

GRPR-expressing cells (e.g., PC-3).

-

Radiolabeled antagonist.

-

Acid wash buffer (e.g., 50 mM glycine-HCl/100 mM NaCl, pH 2.8) to differentiate surface-bound from internalized radioactivity.

-

Cell lysis buffer (e.g., 1 M NaOH).

-

Incubator at 37°C.

Procedure:

-

Seed cells in multi-well plates and incubate overnight.

-

Add the radiolabeled antagonist to the cells and incubate at 37°C for various time points (e.g., 1, 2, 6, and 24 hours).

-

At each time point, remove the medium and wash the cells with cold PBS.

-

To measure surface-bound radioactivity, treat the cells with the acid wash buffer and collect the supernatant.

-

To measure internalized radioactivity, lyse the remaining cells with the cell lysis buffer and collect the lysate.

-

Measure the radioactivity in both the acid wash and the cell lysate fractions.

-

Express the results as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies

Objective: To evaluate the distribution and tumor-targeting of a radiolabeled GRPR antagonist in an animal model.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with PC-3 xenografts).

-

Radiolabeled antagonist.

-

Blocking agent (excess of unlabeled antagonist) for specificity studies.

-

Anesthesia.

-

Gamma counter.

Procedure:

-

Inject the radiolabeled antagonist intravenously into tumor-bearing mice.

-

For specificity studies, co-inject a separate group of mice with an excess of unlabeled antagonist.

-

At predetermined time points post-injection (e.g., 1, 4, and 24 hours), euthanize the mice.

-

Dissect organs of interest (tumor, blood, pancreas, kidneys, liver, etc.).

-

Weigh the tissues and measure their radioactivity content using a gamma counter.

-

Calculate the uptake in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The development of novel GRPR antagonists represents a significant step forward in the field of oncology, particularly for the diagnosis and treatment of GRPR-expressing tumors. The methodologies and data presented in this guide highlight the critical steps in the discovery and preclinical evaluation of these promising therapeutic agents. Continued research focusing on optimizing the pharmacokinetic properties and metabolic stability of GRPR antagonists will be crucial for their successful clinical translation.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. GRPR gastrin-releasing peptide receptor | Sigma-Aldrich [sigmaaldrich.com]

- 3. GRP/GRPR signaling pathway aggravates hyperuricemia-induced renal inflammation and fibrosis via ABCG2-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioorthogonal Chemistry Approach for the Theranostics of GRPR-Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GRPR Antagonism in Non-Histaminergic Itch Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pruritus, particularly the non-histaminergic form, presents a significant therapeutic challenge due to a limited understanding of its underlying mechanisms and a lack of effective treatments. The gastrin-releasing peptide receptor (GRPR) has emerged as a key player in the transmission of non-histaminergic itch signals within the spinal cord. This technical guide provides an in-depth overview of the role of GRPR in itch pathways and the therapeutic potential of GRPR antagonists. We consolidate quantitative data on the efficacy of various GRPR antagonists, detail the experimental protocols used to evaluate them, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-pruritic therapies.

Introduction to Non-Histaminergic Itch and the GRPR Pathway

Itch, or pruritus, is an unpleasant sensation that evokes the desire to scratch.[1] While histamine is a well-known mediator of itch, particularly in allergic reactions, many forms of chronic itch are non-histaminergic and do not respond to antihistamines.[2] These conditions are often associated with dermatological diseases like atopic dermatitis, as well as systemic disorders affecting the renal and hepatic systems.[1]

A critical breakthrough in understanding non-histaminergic itch was the identification of the gastrin-releasing peptide (GRP) and its receptor, GRPR, as key components of a dedicated itch-specific neuronal pathway in the spinal cord.[1][3] Gastrin-releasing peptide is expressed in a subset of primary sensory neurons, while GRPR is predominantly found on excitatory interneurons in the superficial dorsal horn of the spinal cord. Upon activation by GRP, these GRPR-expressing neurons transmit the itch signal to higher brain centers. Notably, ablation of these neurons has been shown to almost completely abolish itch-related behaviors induced by various pruritogens without affecting pain sensation. This specificity makes GRPR an attractive target for the development of novel anti-pruritic drugs.

GRPR Antagonists: A Novel Therapeutic Strategy

The development of selective GRPR antagonists represents a promising therapeutic avenue for the management of non-histaminergic pruritus. Several small molecule and peptide-based antagonists have been developed and evaluated in preclinical models of itch. These compounds act by competitively binding to GRPR, thereby preventing its activation by endogenous GRP and inhibiting the downstream signaling cascade that leads to the sensation of itch.

Quantitative Efficacy of GRPR Antagonists

The following tables summarize the quantitative data on the efficacy of various GRPR antagonists in preclinical models of non-histaminergic itch.

| Antagonist | Itch Model | Animal Model | Route of Administration | Dose | Effect on Scratching Behavior | Reference |

| RC-3095 | GRP-induced | Mice | Intrathecal | 0.03 nmol | 3-fold rightward shift in GRP dose-response curve | |

| 0.1 nmol | 10-fold rightward shift in GRP dose-response curve | |||||

| GRP-induced | Rats | Intracerebroventricular | 0.1 - 1 nmol | Dose-dependent antagonism of GRP-induced scratching | ||

| PD-176252 | Not specified | Not specified | Not specified | Ki = 1.0 nM | High affinity competitive antagonist | |

| MP-4222 | Dry skin-induced | Murine | Intraperitoneal | 10 mg/kg | Significant reduction in the number of scratches | |

| MP-4306 | Dry skin-induced | Murine | Intraperitoneal | 10 mg/kg | Significant reduction in the number of scratches |

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| PD-176252 | Radioligand Binding | Not specified | 91.8 | |

| MP-4222 | Cisbio IP-One | HEK-293 | 18.5 | |

| Radioligand Binding | HEK-293 | 21.2 | ||

| MP-4306 | Cisbio IP-One | HEK-293 | 58.9 | |

| Radioligand Binding | HEK-293 | 8.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of GRPR antagonists in non-histaminergic itch models.

Chloroquine-Induced Itch Model in Mice

This model is a widely used assay for histamine-independent itch.

-

Animals: Male C57BL/6 mice are typically used.

-

Acclimation: Mice are placed in individual observation cages for at least 30 minutes to acclimate before the experiment.

-

Pruritogen Administration: Chloroquine diphosphate salt is dissolved in sterile saline. A subcutaneous injection of 50 µL of chloroquine solution (e.g., 200 µg) is administered into the nape of the neck.

-

Antagonist Administration: The GRPR antagonist is administered via the desired route (e.g., intraperitoneal, oral, or intrathecal) at a specified time point before chloroquine injection.

-

Behavioral Observation: Immediately after chloroquine injection, the scratching behavior is recorded for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site, ending with the placement of the paw back on the floor or in the mouth for licking. The total number of scratching bouts is counted.

Dry Skin-Induced Itch Model (Acetone and Ether/Water Method)

This model induces a state of chronic itch associated with skin barrier disruption.

-

Animals: Male ICR or C57BL/6 mice are commonly used.

-

Induction of Dry Skin: The rostral back of the mice is shaved. A mixture of acetone and diethyl ether (1:1) is applied to the shaved area for 15 seconds using a cotton ball. This is immediately followed by the application of distilled water for 30 seconds. This procedure is repeated twice daily for 5 to 7 consecutive days.

-

Antagonist Administration: The GRPR antagonist is administered following the induction period, and its effect on spontaneous scratching is evaluated.

-

Behavioral Assessment: Spontaneous scratching behavior is recorded over a defined period (e.g., 60-90 minutes). The number of scratching bouts directed at the treated area is quantified. Skin condition can also be assessed by measuring transepidermal water loss (TEWL) and stratum corneum hydration.

Intrathecal Injection in Mice

This technique allows for the direct administration of substances to the spinal cord.

-

Animal Restraint: The mouse is gently restrained, and the back is arched to widen the intervertebral spaces.

-

Injection Site: The injection is typically performed between the L5 and L6 vertebrae.

-

Injection Procedure: A 30-gauge needle attached to a microsyringe is inserted into the intrathecal space. A characteristic tail-flick reflex often indicates successful entry. A small volume (typically 5-10 µL) of the antagonist solution is slowly injected.

-

Confirmation: Successful injection can be confirmed by observing the distribution of a co-injected dye (e.g., Evans Blue) at the end of the experiment.

Visualizing the Pathways and Workflows

GRPR Signaling Pathway in Non-Histaminergic Itch

The following diagram illustrates the proposed signaling cascade initiated by the binding of GRP to its receptor on dorsal horn neurons, leading to the transmission of the itch signal.

Caption: GRPR signaling cascade in non-histaminergic itch transmission.

Experimental Workflow for Evaluating GRPR Antagonists

The following diagram outlines the typical experimental workflow for assessing the in vivo efficacy of a GRPR antagonist in a non-histaminergic itch model.

Caption: In vivo evaluation workflow for GRPR antagonists in itch models.

Conclusion and Future Directions

The gastrin-releasing peptide receptor has been firmly established as a crucial component of the non-histaminergic itch pathway, making it a highly promising target for the development of novel antipruritic therapies. Preclinical studies with various GRPR antagonists have demonstrated significant efficacy in reducing itch-related behaviors in relevant animal models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation and development of GRPR-targeted therapeutics.

Future research should focus on the development of highly selective and potent GRPR antagonists with favorable pharmacokinetic profiles for clinical use. Further elucidation of the downstream signaling pathways and the interaction of the GRPR pathway with other itch-mediating circuits will provide a more comprehensive understanding of pruritus and may reveal additional therapeutic targets. Ultimately, the translation of these preclinical findings into successful clinical therapies holds the promise of providing much-needed relief for patients suffering from chronic non-histaminergic itch.

References

- 1. Mechanisms and Management of Itch in Dry Skin | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 2. Sensory neuron-specific GPCRs Mrgprs are itch receptors mediating chloroquine-induced pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synaptic circuits involving gastrin-releasing peptide receptor-expressing neurons in the dorsal horn of the mouse spinal cord [frontiersin.org]

An In-depth Technical Guide to the Binding Affinity and Selectivity of GRPR Antagonist-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GRPR antagonist-2, a potent antagonist of the gastrin-releasing peptide receptor (GRPR). The document details its binding characteristics, the experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to GRPR and its Antagonists

The gastrin-releasing peptide receptor (GRPR), also known as BB2, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[1] GRPR is notably overexpressed in several types of cancer, such as prostate, breast, and lung cancer, making it a promising target for cancer diagnostics and therapeutics.[2][3] GRPR antagonists are compounds that bind to GRPR and block the effects of its endogenous ligand, gastrin-releasing peptide (GRP).[4] These antagonists have shown potential in inhibiting tumor growth and are being actively investigated for their therapeutic applications.

This compound, also identified as compound 6e in the work by Yu et al. (2021), is a potent antagonist of GRPR. This guide will explore its binding affinity and selectivity, providing a foundational understanding for researchers in the field.

Binding Affinity and Selectivity of this compound

The binding affinity of an antagonist to its receptor is a critical parameter for its potency and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay. Selectivity, on the other hand, refers to the antagonist's ability to bind to its target receptor with higher affinity than to other related receptors, such as the neuromedin B receptor (NMBR) and the bombesin receptor subtype-3 (BRS-3).

Quantitative data on the direct binding affinity (Ki) of this compound to GRPR is not extensively available in the public domain. However, its potent antagonistic activity is demonstrated through its cytotoxic effects on cancer cell lines that overexpress GRPR. The available data is summarized in the table below. For context, binding affinities of other well-characterized GRPR antagonists are also provided.

| Compound | Receptor/Cell Line | Assay Type | Value (µM) | Reference |

| This compound | HGC-27 cells | Cytotoxicity (IC50) | 0.77 | |

| This compound | Pan02 cells | Cytotoxicity (IC50) | 2.5 | |

| PD176252 | GRPR | Binding Affinity (Ki) | 0.001 | |

| RM2 (Antagonist) | GRPR | Binding Affinity (IC50) | 1.2 - 8.4 nM | |

| RM26 (Antagonist) | GRPR | Binding Affinity (High) | - | |

| BIM-26226 (Antagonist) | GRPR | Binding Affinity (IC50) | 0.006 |

Note: The IC50 values for this compound reflect its cytotoxic activity and not a direct measure of binding affinity (Ki). Further competitive binding assays are required to determine its precise Ki value.

The selectivity of this compound against other bombesin receptor subtypes, such as NMBR and BRS-3, has not been explicitly detailed in available literature. High selectivity is a desirable characteristic for a therapeutic candidate to minimize off-target effects. For instance, some peptide antagonists have demonstrated over 3,000-fold selectivity for GRPR over NMBR. Determining the selectivity profile of this compound would require competitive binding assays against cell lines or membranes expressing these related receptors.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the binding affinity and functional activity of GRPR antagonists.

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for GRPR.

Materials:

-

Cells: PC-3 cells, a human prostate cancer cell line endogenously expressing GRPR.

-

Radioligand: 125I-[Tyr4]Bombesin or another suitable radiolabeled GRPR agonist/antagonist.

-

Test Compound: this compound.

-

Buffers: Binding buffer (e.g., HBSS with 1% BSA).

-

Instrumentation: Gamma counter.

Procedure:

-

Cell Culture: Culture PC-3 cells to approximately 80-90% confluency.

-

Assay Setup: Seed PC-3 cells in 12-well plates (2.5 x 105 cells/well) and incubate for 18-24 hours.

-

Competition Reaction:

-

Wash the cells twice with PBS.

-

Add a fixed concentration of the radioligand (e.g., 10-9 M of 177Lu-NeoB or 177Lu-RM2).

-

Add increasing concentrations of this compound (e.g., from 10-12 M to 10-6 M).

-

Incubate for 1 hour at 37°C.

-

-

Separation of Bound and Free Ligand:

-

Wash the cells twice with ice-cold PBS to remove unbound radioligand.

-

-

Quantification:

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay assesses the effect of the antagonist on cell proliferation and viability, which is particularly relevant for cancer research.

Objective: To determine the cytotoxic IC50 of this compound on GRPR-expressing cancer cells.

Materials:

-

Cells: HGC-27, Pan02, or other relevant cancer cell lines.

-

Reagents: Cell proliferation reagent (e.g., MTT, WST-1).

-

Test Compound: this compound.

-

Instrumentation: Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.032-100 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

Assay Development: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the dose-response curve.

-

GRPR Signaling Pathways

GRPR activation initiates a cascade of intracellular signaling events that are crucial for its physiological and pathological functions. As a GPCR, GRPR couples to heterotrimeric G proteins, primarily Gq/11 and G12/13.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately leads to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade, which is involved in cell proliferation and survival.

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), play a key role in regulating the actin cytoskeleton, cell migration, and invasion.

GRPR antagonists, by blocking the binding of GRP, inhibit these downstream signaling pathways, thereby impeding cancer cell proliferation and metastasis.

The following diagram illustrates the major signaling pathways activated by GRPR.

Caption: GRPR Signaling Pathway Overview.

The following diagram outlines a typical workflow for evaluating a novel GRPR antagonist.

Caption: Experimental Workflow for GRPR Antagonist Evaluation.

Conclusion

This compound is a promising compound with potent activity against GRPR-expressing cancer cells. While its direct binding affinity and selectivity profile require further elucidation through rigorous experimental evaluation, the methodologies and understanding of the underlying signaling pathways presented in this guide provide a solid framework for future research. The continued investigation of this compound and similar compounds holds significant potential for the development of novel and targeted cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gastrin-Releasing Peptide Receptor in Tumorigenesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor, has emerged as a significant player in the landscape of oncology.[1][2] Its overexpression in a multitude of solid tumors, coupled with its role in driving key cancer-promoting processes, has positioned it as a compelling target for novel diagnostic and therapeutic strategies.[1][3][4] This technical guide provides an in-depth exploration of the multifaceted role of GRPR in tumor growth, detailing its signaling cascades, impact on tumor biology, and the methodologies employed to investigate its function.

GRPR Overexpression: A Common Feature in Solid Tumors

Extensive research has demonstrated the aberrant overexpression of GRPR in a wide range of human cancers, making it a valuable biomarker. While its expression is typically low in most healthy adult tissues, with the notable exception of the pancreas, its prevalence in malignant tissues is striking. This differential expression provides a therapeutic window for targeted interventions.

| Cancer Type | GRPR Overexpression Rate (%) | Citation |

| Prostate Cancer | 62-100% | |

| Breast Cancer | 38-72% | |

| - Luminal A-like | 86.2% | |

| - Luminal B-like (HER2-negative) | 70.5% | |

| - Luminal B-like (HER2-positive) | 82.8% | |

| - HER2-enriched | 21.3% | |

| - Triple-negative | 7.8% | |

| Lung Cancer (Small Cell) | 85-100% | |

| Lung Adenocarcinoma | 68% | |

| Head and Neck Cancer | 100% | |

| Pancreatic Cancer | 75% | |

| Colon Cancer | 62% | |

| Brain Cancer (Glioblastomas) | 85% | |

| Ovarian Cancer | High | |

| Cervical Cancer | High | |

| Neuroblastoma | High |

The Mechanistic Underpinnings: GRPR Signaling in Cancer

Upon binding its ligand, gastrin-releasing peptide (GRP), GRPR activates downstream signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis. As a G-protein coupled receptor, GRPR primarily couples to Gq and Gα12/Gα13 proteins to initiate these cascades.

Key Signaling Pathways Activated by GRPR:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of PLC leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, a family of kinases that phosphorylate a multitude of downstream targets involved in cell growth and differentiation. IP3 mediates the release of intracellular calcium, which can further activate various signaling molecules.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. GRPR activation can trigger this pathway, leading to the phosphorylation and activation of transcription factors that drive the expression of genes involved in cell cycle progression.

-

Phosphoinositide 3-Kinase (PI3K) / AKT Pathway: The PI3K/AKT pathway is a critical survival pathway that inhibits apoptosis and promotes cell growth. GRPR has been shown to activate this pathway, contributing to the malignant phenotype in several cancers, including prostate and lung cancer.

-

RhoA/ROCK Pathway: In colon cancer, GRPR has been demonstrated to enhance invasion through the activation of the RhoA/ROCK pathway, which is involved in regulating the actin cytoskeleton and cell motility.

-

c-Src and EGFR Transactivation: In non-small cell lung cancer (NSCLC), GRPR can activate c-Src, which in turn leads to the release of epidermal growth factor receptor (EGFR) ligands and subsequent transactivation of the EGFR pathway.

Caption: GRPR signaling pathways in cancer.

The Consequences of GRPR Activation in Tumors

The activation of these intricate signaling networks by the GRP-GRPR axis culminates in a range of cellular behaviors that are hallmarks of cancer:

-

Increased Cell Proliferation: GRP and its analogs, such as bombesin, act as potent mitogens, directly stimulating the growth of various cancer cell lines, including those of the lung, prostate, breast, and pancreas.

-

Enhanced Cell Migration and Invasion: GRPR signaling promotes the migratory and invasive potential of cancer cells, a critical step in metastasis. This is often associated with the induction of epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire a more migratory, mesenchymal phenotype.

-

Promotion of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and dissemination. GRPR activation has been shown to upregulate pro-angiogenic factors, thereby contributing to tumor vascularization.

-

Inhibition of Apoptosis: By activating pro-survival pathways like PI3K/AKT, GRPR signaling can protect cancer cells from programmed cell death (apoptosis), further promoting tumor growth.

GRPR as a Therapeutic Target

The high expression of GRPR on tumor cells and its role in driving malignancy make it an attractive target for cancer therapy. The primary strategy for targeting GRPR involves the use of antagonists, which bind to the receptor and block the binding of its natural ligand, GRP, thereby inhibiting downstream signaling.

GRPR Antagonists in Oncology:

-

Direct Anti-Tumor Effects: By blocking the pro-proliferative and pro-survival signals emanating from GRPR, antagonists can directly inhibit tumor growth and induce apoptosis. Preclinical studies have demonstrated the efficacy of GRPR antagonists in reducing tumor size in models of prostate and breast cancer.

-

Targeted Drug Delivery: GRPR's overexpression on the cell surface of cancer cells makes it an ideal target for the delivery of cytotoxic agents. GRPR antagonists can be conjugated to radionuclides for peptide receptor radionuclide therapy (PRRT) or to other toxins to specifically kill cancer cells while minimizing damage to healthy tissues.

-

Tumor Imaging: Radiolabeled GRPR antagonists are being extensively investigated as imaging agents for the detection and staging of GRPR-positive tumors using techniques like Positron Emission Tomography (PET). This allows for non-invasive visualization of tumor burden and can aid in patient selection for GRPR-targeted therapies.

Experimental Protocols for Studying GRPR in Cancer

A variety of experimental techniques are employed to investigate the role of GRPR in tumor biology. Below are detailed methodologies for some of the key experiments.

Immunohistochemistry (IHC) for GRPR Detection in Tumor Tissues

This protocol is for the detection and localization of GRPR protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

-

FFPE tumor tissue sections (4-5 µm thick) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against GRPR

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-diaminobenzidine) substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2 x 5 minutes), followed by a graded series of ethanol (100%, 95%, 70%; 2 minutes each), and finally in distilled water.

-

Antigen Retrieval: Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or pressure cooker according to manufacturer's instructions. Allow slides to cool to room temperature.

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-GRPR antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Rinse slides with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

HRP Conjugate Incubation: Rinse slides with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Chromogen Development: Rinse slides with PBS and incubate with DAB substrate solution until a brown color develops. Monitor under a microscope.

-

Counterstaining: Rinse slides with distilled water and counterstain with hematoxylin for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

In Vitro Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

GRP or GRPR antagonist

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of GRP or a GRPR antagonist for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell lines

-

Serum-free medium

-

Medium containing a chemoattractant (e.g., GRP or fetal bovine serum)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours to 24 hours.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain them with a staining solution.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Caption: Workflow for a Transwell cell migration assay.

In Vivo Tumor Growth Studies in Nude Mice

This model is used to assess the effect of GRPR activation or inhibition on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

GRPR-expressing cancer cell line

-

Matrigel (optional, to enhance tumor formation)

-

GRP agonist (e.g., bombesin) or GRPR antagonist

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, with or without Matrigel.

-

Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the GRP agonist, GRPR antagonist, or vehicle control systemically (e.g., via intraperitoneal injection) or locally, according to the experimental design.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: Volume = (width^2 x length) / 2.

-

Monitoring: Monitor the mice for changes in body weight and overall health throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or molecular analysis).

Conclusion

The gastrin-releasing peptide receptor plays a pivotal and multifaceted role in the growth and progression of a wide array of solid tumors. Its overexpression and function as a driver of key oncogenic signaling pathways have solidified its status as a high-value target for the development of novel cancer diagnostics and therapeutics. The continued investigation of GRPR biology, facilitated by the robust experimental methodologies outlined in this guide, will undoubtedly pave the way for innovative and more effective treatments for cancer patients. The use of GRPR antagonists, both as direct anti-cancer agents and as targeting moieties for imaging and drug delivery, holds immense promise for the future of personalized oncology.

References

- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]

- 2. What are GRPR modulators and how do they work? [synapse.patsnap.com]

- 3. Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin-releasing peptide and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of GRPR Antagonist-2 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of GRPR antagonist-2, a potent antagonist of the gastrin-releasing peptide receptor (GRPR). The information presented herein is compiled from available preclinical data and is intended to serve as a foundational resource for researchers in oncology and drug development. This document details the cytotoxic profile of this compound, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound and a related compound, GRPR antagonist-1, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of cell growth, are summarized below. These values were determined following a 48-hour incubation period with the respective antagonists.

Table 1: IC50 Values of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HGC-27 | Gastric Cancer | 0.77 |

| Pan02 | Pancreatic Cancer | 2.5 |

Table 2: IC50 Values of GRPR Antagonist-1 in Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Cancer | 4.97 |

| Pan02 | Pancreatic Cancer | 4.36 |

| HGC-27 | Gastric Cancer | 3.40 |

Furthermore, studies have indicated that this compound can enhance the cytotoxic effects of other anticancer agents. When combined with a histone deacetylase (HDAC) inhibitor (at a concentration of 1 µM), this compound was observed to reduce the viability of PC3, Pan02, HGC-27, and HepG2 cancer cells[1].

Experimental Protocols

The following sections describe the detailed methodologies for key in vitro experiments relevant to assessing the cytotoxicity of GRPR antagonists.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and assess viability using a method such as trypan blue exclusion.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the GRPR antagonist in culture medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the antagonist. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the antagonist, e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the antagonist relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the antagonist concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Apoptosis Assay

To investigate whether the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can be performed. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by GRPR antagonists and a typical experimental workflow for a cytotoxicity assay.

Caption: GRPR antagonist mechanism of action.

Caption: Workflow for an MTT cytotoxicity assay.

Mechanism of Action

GRPR is a G-protein coupled receptor that, upon binding to its ligand gastrin-releasing peptide (GRP), activates several downstream signaling pathways crucial for cell survival, proliferation, and angiogenesis. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways[3].

GRPR antagonists, such as this compound, exert their cytotoxic effects by competitively binding to GRPR and blocking the binding of GRP. This inhibition disrupts the pro-survival signaling cascades that are often overactive in cancer cells. By preventing the activation of the PI3K/Akt and MAPK pathways, GRPR antagonists can lead to a decrease in cell proliferation and the induction of apoptosis[3].

Evidence suggests that the apoptotic mechanism induced by some GRPR antagonists involves the modulation of key apoptosis-regulating proteins. For instance, GRPR antagonist-1 has been shown to induce apoptosis in HGC-27 cells by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a critical event in the intrinsic pathway of apoptosis.

Conclusion

The preliminary in vitro data indicate that this compound is a compound with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the blockade of GRPR-mediated pro-survival signaling pathways, leading to the induction of apoptosis. The provided experimental protocols offer a framework for further investigation into the cytotoxic properties of this and other GRPR antagonists. These findings support the continued development of GRPR antagonists as a potential therapeutic strategy in oncology.

References

The Core of GRPR Antagonism: A Deep Dive into Structure-Activity Relationships for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of solid tumors, including prostate, breast, and lung cancer, has emerged as a promising target for cancer diagnostics and therapeutics. The development of potent and selective GRPR antagonists is a key area of research, with several candidates advancing into clinical trials. Understanding the intricate relationship between the chemical structure of these antagonists and their biological activity is paramount for the rational design of next-generation GRPR-targeted agents with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of GRPR antagonists, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

GRPR Signaling Pathway

Upon binding of its endogenous ligand, gastrin-releasing peptide (GRP), GRPR primarily couples to Gαq proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation, differentiation, and survival. GRPR antagonists competitively bind to the receptor, preventing GRP-mediated signaling and thereby inhibiting these downstream effects.

Methodological & Application

Application Notes and Protocols for Radiolabeling of GRPR Antagonist-2 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of the Gastrin-Releasing Peptide Receptor (GRPR) antagonist-2 (RM2) with Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. GRPR is a promising target for the imaging and therapy of various cancers, including prostate and breast cancer, due to its overexpression in these malignancies.[1][2][3][4][5] ⁶⁸Ga-labeled GRPR antagonists have demonstrated favorable characteristics for imaging, including high tumor uptake and rapid clearance from non-target tissues.

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR) is a G protein-coupled receptor (GPCR) that, upon binding to its ligand, gastrin-releasing peptide (GRP), activates intracellular signaling cascades. This activation primarily involves Gαq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream signaling can also involve the PI3K/AKT and MAPK pathways, which play crucial roles in cell growth, proliferation, and survival.

GRPR Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for various ⁶⁸Ga-labeled GRPR antagonists from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of GRPR Antagonists

| Compound | Cell Line | IC50 (nM) | Kd (nM) | Bmax (nM) |

| RM2 | PC-3 | 7.7 ± 3.3 | - | - |

| ⁿᵃᵗIn-RM2 | PC-3 | 9.3 ± 3.3 | - | - |

| ¹¹¹In-RM2 | PC-3 | - | 2.9 ± 0.4 | 1.1 ± 0.05 |

| ⁿᵃᵗIn-RM1 | - | 14 ± 3.4 | - | - |

| [⁶⁸Ga]Ga-SB3 | - | High Affinity | - | - |

Data sourced from multiple studies for comparison.

Table 2: Radiolabeling Performance of ⁶⁸Ga-GRPR Antagonists

| Compound | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) |

| [¹⁸F]MeTz-PEG₂-RM26 | >99 (conversion from [¹⁸F]MeTz) | >98 | 3.5 - 4.3 |

| [⁶⁸Ga]Ga-RM2 (Kit-based) | - | 97.1 ± 1.5 | - |

| [⁶⁸Ga]Ga-NOTA-PEG₂-RM26 | - | >95 | - |

| [⁶⁸Ga]Ga-SB3 | >99 (incorporation) | >90 | - |

Performance metrics can vary based on the specific protocol and starting material activity.

Table 3: In Vivo Tumor Uptake of ⁶⁸Ga-GRPR Antagonists (1-hour post-injection)

| Compound | Tumor Model | Tumor Uptake (%ID/g) |

| [¹⁸F]MeTz-PEG₂-RM26 | PC-3 Xenografts | 2.4 ± 0.1 |

| [⁶⁸Ga]Ga-LW02050 | PC-3 Xenografts | 5.38 ± 1.00 |

| [⁶⁸Ga]Ga-SB3 | PC-3 Xenografts | 6.98 ± 1.36 |

| [⁶⁸Ga]Ga-LW02075 | PC-3 Xenografts | 3.97 ± 1.71 |

%ID/g: Percentage of injected dose per gram of tissue.

Experimental Protocols

Protocol 1: Manual Radiolabeling of GRPR Antagonist-2 (RM2) with ⁶⁸Ga

This protocol describes a typical manual radiolabeling procedure for conjugating ⁶⁸Ga to the DOTA-chelator of the RM2 peptide.

Materials:

-

RM2 precursor (e.g., DOTA-4-amino-1-carboxymethyl-piperidine-D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH₂)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 M HCl for generator elution

-

Sodium acetate buffer (0.5 M, pH 4.5)

-

Sterile, pyrogen-free water for injection

-

Ethanol

-

Sep-Pak C18 light cartridge

-

Sterile 0.22 µm filter

-

Heating block or water bath

-

HPLC system for quality control

-

TLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Mixture Preparation:

-

In a sterile reaction vial, add the desired amount of RM2 precursor (typically 10-20 µg).

-

Add the ⁶⁸GaCl₃ eluate to the vial.

-

Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 3.5-4.5.

-

-

Radiolabeling Reaction:

-

Heat the reaction mixture at 95-100°C for 8-10 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Purification:

-

Condition a Sep-Pak C18 light cartridge by washing with ethanol followed by sterile water.

-

Load the reaction mixture onto the conditioned Sep-Pak C18 cartridge.

-

Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-RM2 with a small volume of 50% ethanol in water.

-

-

Final Formulation:

-

Dilute the eluted product with a suitable buffer (e.g., PBS or 0.9% NaCl) to a final ethanol concentration of less than 10%.

-

Pass the final solution through a sterile 0.22 µm filter into a sterile vial.

-

-

Quality Control:

-

Radiochemical Purity: Determine the radiochemical purity using radio-HPLC and/or radio-TLC. For TLC, ITLC-SG strips with a mobile phase of methanol/ammonium acetate (50:50 v/v) can be used.

-

pH: Measure the pH of the final product to ensure it is within the acceptable range for intravenous injection (typically pH 5.5-7.5).

-

Sterility and Endotoxin Testing: Perform standard sterility and endotoxin tests before clinical use.

-

Protocol 2: Kit-Based Radiolabeling of RM2 with ⁶⁸Ga

Kit-based formulations simplify the radiolabeling process, making it more convenient for routine clinical production.

Materials:

-

Lyophilized RM2 kit vial (containing the precursor, buffer, and stabilizers)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 M HCl for generator elution

-

Sterile 0.9% NaCl for injection

-

Heating block

-

Sterile 0.22 µm filter

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator directly into the sterile, vacuum-sealed RM2 kit vial.

-

Reaction:

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Heat the vial in a heating block at the temperature and for the duration specified by the kit manufacturer (e.g., 100°C for 10 minutes).

-

-

Cooling and Formulation:

-

Allow the vial to cool to room temperature.

-

If required by the kit instructions, add a specific volume of sterile 0.9% NaCl to dilute the final product.

-

-

Final Filtration: Aseptically withdraw the final product through a sterile 0.22 µm filter into a sterile syringe for patient administration.

-

Quality Control: Perform quality control tests as described in Protocol 1 to ensure the final product meets all specifications for clinical use.

Experimental Workflow

The following diagram illustrates the general workflow for the radiolabeling of a GRPR antagonist for PET imaging.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. First-in-human experience with GRPR antagonist [68Ga]Ga-NOTA-PEG2-RM26 in prostate and breast cancer patients using PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positron Emission Tomography (PET) Imaging of Prostate Cancer with a Gastrin Releasing Peptide Receptor Antagonist - from Mice to Men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. PET Imaging Using Gallium-68 (68Ga) RM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining GRPR Antagonist-2 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in oncological research due to its overexpression in various cancers, including prostate, breast, and lung cancer.[1][2] Its activation by the endogenous ligand, gastrin-releasing peptide (GRP), triggers downstream signaling pathways that promote cell proliferation and survival.[1] GRPR antagonists, which block the binding of GRP to its receptor, are therefore promising therapeutic agents.[1][3] This document provides detailed protocols for cell-based assays to determine the efficacy of GRPR Antagonist-2, a potent antagonist with cytotoxic effects against cancer cells.

GRPR is primarily a Gq-coupled receptor. Upon agonist binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger. The efficacy of a GRPR antagonist can be quantified by its ability to inhibit these signaling events.

This application note details three key cell-based assays: a Calcium Mobilization Assay, an Inositol Monophosphate (IP1) Accumulation Assay, and a Competitive Binding Assay. These assays provide a comprehensive characterization of the antagonist's potency and mechanism of action.

Signaling Pathway of GRPR Activation

The binding of GRP to GRPR initiates a cascade of intracellular events, as depicted in the diagram below. This compound competitively binds to GRPR, preventing GRP from binding and thereby inhibiting the downstream signaling.

GRPR Signaling Pathway

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the maximal response induced by an agonist.

| Assay Type | Parameter Measured | Agonist (EC50) | This compound (IC50) |

| Calcium Mobilization | Relative Fluorescence Units (RFU) | GRP (e.g., 1 nM) | e.g., 10 nM |

| IP1 Accumulation | HTRF Ratio | GRP (e.g., 5 nM) | e.g., 15 nM |

| Competitive Binding | Specific Binding (%) | Radiolabeled GRP analog | e.g., 5 nM (Ki) |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the GRP-induced increase in intracellular calcium.